2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide
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Overview
Description
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro group, a cyclopentylsulfonyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with cyclopentylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to different oxidation states.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized forms of the sulfonyl group.
Reduction: Reduced forms of the sulfonyl group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can interact with amino acid residues in the enzyme, leading to conformational changes and inhibition of enzyme function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-sulfamoylphenyl)acetamide: Shares a similar structure but lacks the cyclopentylsulfonyl group.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains a dinitrophenyl group instead of the cyclopentylsulfonyl group.
Uniqueness
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-cyclopentylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-9-13(16)15-11-7-3-4-8-12(11)19(17,18)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBWVYCYHDVYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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